molecular formula C5H11NOS B1264047 4-Methylthiobutanaldoxime

4-Methylthiobutanaldoxime

Cat. No.: B1264047
M. Wt: 133.21 g/mol
InChI Key: DNYWTMVKWUGHCB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiobutanaldoxime is a chemical compound of significant interest in specialized organic and biochemical research. It belongs to the broad and versatile class of oximes, which are compounds featuring a >C=N-OH functional group . Oximes are recognized as key intermediates in various biosynthetic pathways in plants, contributing to the formation of compounds like cyanogenic glucosides and glucosinolates . In a general research context, oximes and their derivatives, including oxime ethers, are investigated for a wide spectrum of biological activities. Scientific literature reports on oxime-based structures exhibiting antifungal, antibacterial, antidepressant, and anticancer properties . Furthermore, oximes serve as crucial precursors in organic synthesis. They can be readily generated from carbonyl compounds and are valuable intermediates for creating nitriles, amines, and various heterocyclic compounds . More recently, iminoxyl radicals (oxidized forms of oximes) have emerged as valuable intermediates in synthetic chemistry, enabling selective reactions like oxidative cyclization and C–O coupling . This product is intended for research and laboratory use by qualified professionals. Specific research applications, mechanism of action, and detailed physicochemical data for this compound are the subject of ongoing investigation and are not fully characterized in the public scientific literature. Researchers are encouraged to consult primary scientific literature for the most current findings. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(NE)-N-(4-methylsulfanylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-8-5-3-2-4-6-7/h4,7H,2-3,5H2,1H3/b6-4+

InChI Key

DNYWTMVKWUGHCB-GQCTYLIASA-N

Isomeric SMILES

CSCCC/C=N/O

Canonical SMILES

CSCCCC=NO

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Conversion of 4 Methylthiobutanaldoxime

Elucidation of Precursor Pathways Leading to 4-Methylthiobutanaldoxime Formation

The biosynthesis of this compound originates from a proteinogenic amino acid that undergoes a chain elongation process before being converted into the aldoxime.

The Homomethionine Pathway and Chain Elongation Dynamics

The primary precursor for aliphatic glucosinolates, including the one derived from this compound, is the amino acid methionine. nih.govwikipedia.org However, methionine itself is not the direct substrate for aldoxime formation. Instead, it enters a chain elongation pathway, which is an iterative process where one methylene (B1212753) group is added in each cycle. nih.govsrce.hr This pathway is initiated by the transamination of methionine to its corresponding 2-oxo acid. srce.hrscienceopen.com

This 2-oxo acid then undergoes a three-step cycle to add a methylene group, a process that evolved from leucine (B10760876) biosynthesis. nih.gov The cycle involves:

Condensation with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAM). nih.govnih.gov

Isomerization by an isopropylmalate isomerase (IPMI). scienceopen.comnih.gov

Oxidative decarboxylation by an isopropylmalate dehydrogenase (IPMDH). scienceopen.comnih.gov

The product is a new 2-oxo acid with an extended carbon chain. This acid can either be transaminated to form a chain-elongated methionine homolog or undergo further elongation cycles. srce.hr The formation of this compound specifically requires a precursor that has undergone two rounds of chain elongation, resulting in the formation of dihomomethionine (B12077338). nih.govnih.gov This dihomomethionine then serves as the direct substrate for the enzymatic conversion to this compound.

Involvement of Specific Amino Acids as Direct Precursors

The direct amino acid precursor for this compound is dihomomethionine, a non-proteinogenic amino acid derived from methionine. nih.govnih.gov The entire biosynthetic pathway for methionine-derived glucosinolates begins with methionine, which is the only known amino acid precursor for alliarinoside (B1250017), a related compound whose proposed pathway involves the 4-methylthiobutanal oxime intermediate. nih.gov In the model plant Arabidopsis thaliana, the biosynthesis of glucoraphanin (B191350) (4-methylsulfinylbutyl glucosinolate) clearly illustrates this process, where methionine is converted to dihomomethionine through two chain elongation cycles before being converted to 4-methylthiobutyl glucosinolate, a pathway in which this compound is a key intermediate. nih.gov

Enzymatic Catalysis of this compound Synthesis

The conversion of the chain-elongated amino acid into an aldoxime is a pivotal step, catalyzed by a specific class of enzymes.

Characterization of Cytochrome P450 Enzymes (e.g., CYP79F1, AT1G16400) in Aldoxime Formation

The formation of aldoximes from amino acids is catalyzed by cytochrome P450 monooxygenases belonging to the CYP79 family. core.ac.ukashs.orgnih.gov In Arabidopsis thaliana, the conversion of chain-elongated methionine homologs to their corresponding aldoximes is primarily carried out by CYP79F1 and CYP79F2. nih.govfrontiersin.org

CYP79F1 (encoded by gene At1g16410) plays a major role in the biosynthesis of both short- and long-chain aliphatic glucosinolates. nih.govnih.gov It catalyzes the conversion of homomethionine and its elongated derivatives, including dihomomethionine and trihomomethionine, into their respective aldoximes. nih.gov Specifically, CYP79F1 converts dihomomethionine into 5-methylthiopentanaldoxime, the direct precursor to 4-methylthiobutylglucosinolate. nih.gov In Brassica juncea, the homolog BjuB.CYP79F1 is also proposed to be the major enzyme converting homomethionine to this compound, leading to sinigrin (B192396) synthesis. plos.org Knockout mutants of CYP79F1 in Arabidopsis show a complete lack of short-chain aliphatic glucosinolates, confirming its crucial function. nih.gov

Substrate Specificity and Reaction Mechanisms of Aldoxime-Generating Enzymes

The reaction mechanism catalyzed by CYP79 enzymes involves the N-hydroxylation of the precursor amino acid to form the corresponding aldoxime. nih.gov The substrate specificity among CYP79 enzymes can vary significantly. Some, like poplar's CYP79D6, show broad promiscuity, accepting multiple amino acids, while others are highly specific. oup.com

The members of the CYP79F subfamily in Arabidopsis demonstrate clear substrate preferences for chain-elongated methionine derivatives. frontiersin.org

CYP79F1 exhibits broad specificity within the homomethionine series, metabolizing substrates from mono- to hexahomomethionine (B1263052). nih.gov This allows it to produce both short- and long-chain aliphatic glucosinolates. nih.gov

CYP79F2 is highly specific, only accepting long-chain homologs, specifically pentahomo- and hexahomomethionine, as substrates. nih.govfrontiersin.org

This differential substrate specificity, combined with their distinct spatial and developmental expression patterns, allows for precise control over the profile of aliphatic glucosinolates produced in different parts of the plant. nih.gov For example, CYP79F1 is highly expressed in leaves and stems, while CYP79F2 expression is more prominent in the roots. nih.gov

EnzymeGene (A. thaliana)SubstratesProductsPrimary Function in Relation to this compound
CYP79F1 At1g16410Mono- to hexahomomethionine (including dihomomethionine)Corresponding aldoximes (e.g., 5-methylthiopentanaldoxime)Catalyzes the formation of the aldoxime precursor for 4-methylthiobutyl glucosinolate. nih.govnih.gov
CYP79F2 AT1G16400Penta- and hexahomomethionineCorresponding aldoximesMetabolizes long-chain methionine homologs, not the direct precursor for this compound. nih.gov

Metabolic Transformations of this compound

This compound is not an end product but a key metabolic intermediate that stands at a bifurcation point, directing carbon and nitrogen into the glucosinolate core structure. nih.govcore.ac.ukresearchgate.net The subsequent step in the glucosinolate pathway is the oxidation of the aldoxime to a reactive aci-nitro compound or nitrile oxide. This reaction is catalyzed by another family of cytochrome P450 enzymes, the CYP83s. ashs.orgnih.gov

Specifically, aliphatic oximes like this compound are efficiently metabolized by CYP83A1 in Arabidopsis. nih.govresearchgate.net This enzyme converts the aldoxime into what is proposed to be an S-alkylthiohydroximate after conjugation with a thiol donor, such as cysteine. nih.gov This step is crucial for forming the core glucosinolate structure, which is subsequently glucosylated and sulfated to produce the final glucosinolate. genome.jpkegg.jp

While it was hypothesized that the biosynthetic pathway could branch at the oxime level to form other compounds, such as the hydroxynitrile glucoside alliarinoside in Alliaria petiolata, studies suggest this bifurcation does not occur at the 4-(methylthio)butanal (B1345192) oxime stage in that particular plant. nih.gov This highlights that the metabolic fate of this compound is tightly regulated and primarily directed towards glucosinolate biosynthesis in the plants studied.

Conversion by Cytochrome P450 Enzymes (e.g., CYP83A1, CYP83B1) into S-alkylthiohydroximates (e.g., S-(4-methylthiobutylhydroximoyl)-L-Cys)

Following its synthesis, this compound is metabolized by another group of cytochrome P450 enzymes, namely the CYP83 family. ashs.org In Arabidopsis, two key enzymes, CYP83A1 and CYP83B1, have been identified to metabolize oximes. nih.govresearchgate.net Research demonstrates that CYP83A1 very efficiently metabolizes aliphatic aldoximes like this compound. nih.govnih.gov In the presence of the co-factor NADPH and a thiol donor such as L-Cysteine, CYP83A1 catalyzes the conversion of this compound into an S-alkylthiohydroximate. nih.govnih.govresearchgate.net

Biochemical studies with recombinant enzymes have shown that incubating CYP83A1 with this compound and Cysteine (Cys) leads to the formation of a product proposed to be S-(4-methylthiobutylhydroximoyl)-L-Cys. nih.gov In contrast, CYP83B1 produces only minute amounts of this conjugate, indicating a much lower efficiency towards aliphatic oximes. nih.gov While both enzymes can metabolize aromatic oximes, CYP83A1 is the primary enzyme for the conversion of aliphatic aldoximes in the glucosinolate pathway under normal physiological conditions. nih.govnih.gov This specificity highlights the non-redundant roles of these two enzymes in the plant's metabolism. nih.govnih.gov

Table 1: Enzymatic Activity of CYP83A1 and CYP83B1 on Aldoxime Substrates
EnzymePrimary Substrate ClassActivity on this compoundProduct with CysteineReference
CYP83A1Aliphatic AldoximesHighS-(4-methylthiobutylhydroximoyl)-L-Cys nih.govnih.gov
CYP83B1Aromatic Aldoximes (e.g., Indole-3-acetaldoxime)Very Low / NegligibleMinute amounts detected nih.gov

Role as an Intermediate Precursor in the Biosynthesis of Aliphatic Glucosinolates (e.g., Sinigrin, 2-propenyl Glucosinolate)

This compound is a committed precursor in the biosynthesis of C4 aliphatic glucosinolates, which are derived from methionine after two rounds of chain elongation. nih.gov The S-alkylthiohydroximate formed by the action of CYP83A1 is further processed to generate the core glucosinolate structure. srce.hr The pathway continues with the C-S cleavage of the cysteine conjugate to form a thiohydroximic acid (4-methylthiobutylthiohydroximate). ashs.orgashs.org This intermediate is then glucosylated to yield a desulfoglucosinolate, which is finally sulfonated to produce the parent glucosinolate. srce.hrnih.gov

From the common precursor 4-methylthiobutyl glucosinolate (glucoraphanin), various side-chain modifications can occur, leading to different final products. One notable example is the formation of 2-propenyl glucosinolate, commonly known as sinigrin. plos.orgashs.orgnih.gov This conversion is part of the secondary modification phase of glucosinolate biosynthesis. srce.hr Sinigrin is the compound responsible for the pungent taste of mustard and horseradish. wikipedia.org The biosynthesis of 2-propenyl and 3-butenyl glucosinolates from their methionine-derived precursors is a key area of study in Brassica species. plos.orgcdnsciencepub.comnih.gov

Table 2: Simplified Biosynthetic Pathway from this compound
StepPrecursorEnzyme/ProcessProductReference
1HomomethionineCYP79F1This compound ashs.orgashs.org
2This compoundCYP83A1 (+ Cysteine)S-(4-methylthiobutylhydroximoyl)-L-Cys nih.gov
3S-(4-methylthiobutylhydroximoyl)-L-CysC-S Lyase4-Methylthiobutylthiohydroximate ashs.orgashs.org
44-MethylthiobutylthiohydroximateGlucosyltransferase4-Methylthiobutyl-desulfoglucosinolate genome.jpnih.gov
54-Methylthiobutyl-desulfoglucosinolateSulfotransferase4-Methylthiobutyl Glucosinolate nih.gov
64-Methylthiobutyl GlucosinolateSide-chain modification enzymes (e.g., AOP2)2-propenyl Glucosinolate (Sinigrin) frontiersin.org

Identification of Metabolic Branch Points Involving this compound

Metabolic branch points are crucial for regulating the flow of intermediates into different biosynthetic pathways. In the context of glucosinolate biosynthesis, indole-3-acetaldoxime, which is derived from tryptophan, is a well-characterized metabolic branch point. nih.govfrontiersin.org It stands at the crossroads of indole (B1671886) glucosinolate synthesis, auxin (indole-3-acetic acid, IAA) biosynthesis, and the production of phytoalexins like camalexin. nih.govfrontiersin.org

However, for aliphatic aldoximes such as this compound, the role as a major metabolic branch point leading to distinct pathways is less evident in current research. It is primarily established as a key, committed intermediate in the biosynthesis of methionine-derived aliphatic glucosinolates. ashs.orgashs.org The enzymatic step catalyzed by CYP83A1 channels this compound effectively into the glucosinolate pathway. nih.gov While various aliphatic glucosinolates are ultimately produced through subsequent side-chain modifications, these are considered branches within the broader aliphatic glucosinolate pathway rather than diversions to fundamentally different classes of metabolites like auxins. frontiersin.org The regulation point appears to be at the level of substrate specificity of the CYP83 enzymes, which effectively separates the metabolic fates of aliphatic and indole aldoximes. nih.govnih.gov

Genetic and Molecular Regulation of 4 Methylthiobutanaldoxime Biosynthesis

Identification and Functional Analysis of Genes Encoding Biosynthetic Enzymes

The conversion of amino acids to aldoximes is the first committed step in the biosynthesis of the core glucosinolate structure. nih.gov This critical reaction is catalyzed by a group of enzymes known as cytochrome P450s. nih.gov

Genomic Localization and Expression Patterns of Cytochrome P450 Genes (e.g., AT1G16400, AT1G16410, CYP79F1)

In the model plant Arabidopsis thaliana, the genes encoding the enzymes responsible for the initial steps of aliphatic glucosinolate biosynthesis are well-characterized. Specifically, the conversion of homomethionine to 4-methylthiobutanaldoxime is facilitated by members of the CYP79F subfamily of cytochrome P450 genes. ashs.orgashs.org

Two key genes, AT1G16400 (CYP79F2) and AT1G16410 (CYP79F1) , are tandemly duplicated and located on chromosome 1 of Arabidopsis thaliana. nih.govplos.org While both are involved in the biosynthesis of aliphatic glucosinolates, they exhibit some functional differences. plos.org CYP79F1 is primarily responsible for the synthesis of short-chain aliphatic glucosinolates, while CYP79F2 is involved in the production of long-chain aliphatic glucosinolates. mdpi.com Studies have shown that the expression of CYP79F1 is upregulated in the leaves of Brassica juncea compared to Brassica rapa, suggesting a role in the differing aliphatic glucosinolate content between these species. nih.govplos.org

Key Cytochrome P450 Genes in this compound Biosynthesis
Gene NameLocus IDFunctionOrganism
CYP79F1AT1G16410Converts homomethionine to this compound; involved in short-chain aliphatic glucosinolate synthesis. ashs.orgashs.orgmdpi.comArabidopsis thaliana
CYP79F2AT1G16400Converts long-chain methionine derivatives to aldoximes; involved in long-chain aliphatic glucosinolate synthesis. plos.orgmdpi.comArabidopsis thaliana

Orthologous and Homologous Gene Investigations across Plant Species (e.g., Arabidopsis thaliana, Brassica juncea)

Investigations into the genetic basis of glucosinolate production have extended beyond Arabidopsis to other members of the Brassicaceae family, such as Brassica juncea (Indian mustard). nih.govnih.gov In B. juncea, an ortholog of the A. thaliana gene At1g16410, designated as BjuB.CYP79F1 , has been identified and characterized. nih.govnih.gov This gene is located on the B genome of B. juncea and plays a crucial role in the biosynthesis of 3-carbon (3C) glucosinolates, such as sinigrin (B192396). nih.govnih.gov

Comparative genomic analyses have revealed that while Arabidopsis possesses both CYP79F1 and CYP79F2, Brassica species like B. rapa, B. oleracea, and B. napus appear to have only a single ortholog of CYP79F1. nih.govmdpi.com This difference in gene content may contribute to the variation in glucosinolate profiles observed between these plant lineages. mdpi.com The high sequence identity (over 93%) between BjuB.CYP79F1 and CYP79F1 from other Brassica species suggests a conserved function. nih.govplos.org

Genetic Polymorphism and its Association with Glucosinolate Profiles

Natural populations of Arabidopsis thaliana exhibit significant variation in their glucosinolate profiles, and this diversity is largely controlled by genetic polymorphisms at a few key loci. nih.govfrontiersin.org Polymorphisms within the glucosinolate biosynthesis pathway, including the genes responsible for the production of this compound, can lead to the generation of different glucosinolate combinations. nih.gov For instance, in Brassica juncea, a presence-absence polymorphism of the CYP79F1 gene has been observed between different lines, directly correlating with the ability to synthesize sinigrin. nih.govnih.gov The 'Varuna' variety, which produces sinigrin, possesses a functional CYP79F1 gene, whereas the 'Heera' variety, which lacks sinigrin, has a truncated, non-functional version of the gene due to the insertion of a transposable element. nih.govresearchgate.net This demonstrates how genetic variation can have a profound impact on the chemical defense profile of a plant. nih.gov

Transcriptional and Post-Transcriptional Regulation of Pathway Genes

The expression of genes involved in this compound biosynthesis is not static but is dynamically regulated in response to various internal and external signals. This regulation occurs at both the transcriptional and post-transcriptional levels, allowing plants to fine-tune their glucosinolate production.

Effect of Selenium Fertilization on Gene Expression in Arabidopsis thaliana
GeneLocus IDResponse to SeleniumFold ChangeReference
CYP79F2AT1G16400Upregulated1.57 ashs.org
Aminotransferase-Repressed-3.2 ashs.org
CYP83B1AT4G31500Repressed-2.9 ashs.org
AT2G20610-Repressed-3.2 ashs.org

Modulation by Phytohormone Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

Phytohormones are key signaling molecules that regulate a wide range of plant processes, including defense responses. The biosynthesis of glucosinolates, and by extension this compound, is intricately linked to the signaling pathways of jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) (ET). zenodo.org

The JA and ET signaling pathways are particularly important in regulating plant defenses against necrotrophic pathogens and chewing insects. zenodo.org Studies have shown that rhizobacteria-induced systemic resistance, which enhances a plant's defense against herbivores, is associated with the modulation of JA- and ET-signaling pathways, leading to changes in glucosinolate levels. nih.gov Specifically, the JA/ET-regulated ORA59-branch of the JA signaling pathway appears to be prioritized, leading to an increase in the synthesis of aliphatic glucosinolates. nih.gov This indicates that these hormonal pathways can directly influence the transcriptional activity of genes like CYP79F1 and CYP79F2, thereby controlling the production of this compound and shaping the plant's defensive capabilities. While SA is also a crucial defense hormone, it often acts antagonistically to the JA pathway. zenodo.org

Regulatory Mechanisms Governing Biosynthetic Flux

The biosynthesis of this compound is a critical step in the production of methionine-derived aliphatic glucosinolates, compounds vital for plant defense. nih.gov The flow of metabolites through this pathway, or biosynthetic flux, is tightly controlled by a sophisticated network of regulatory mechanisms. These systems ensure that the production of this compound and its subsequent products is balanced with the plant's metabolic status and developmental needs. Regulation occurs at multiple levels, including feedback from pathway intermediates and the overarching control exerted by specific regulatory proteins and transcription factors.

Feedback Mechanisms and Pathway Bottlenecks

The efficiency of a metabolic pathway is often dictated by the activity of its constituent enzymes, and bottlenecks can occur when the capacity of one enzyme is insufficient to process the substrate provided by the preceding step. nih.gov Identifying and understanding these bottlenecks is crucial for comprehending the regulation of this compound synthesis.

Systematic analysis of metabolic pathways often involves the overexpression of individual enzymes to identify rate-limiting steps. nih.gov Overexpression of a specific enzyme can lead to a significant buildup of its product if the subsequent enzyme in the pathway becomes the new bottleneck. For example, in studies of the MEP pathway in Zymomonas mobilis, overexpression of the first enzyme, DXS, resulted in a massive accumulation of the downstream intermediate MEcDP, indicating that the subsequent enzymes, IspG and IspH, became the primary constraints. nih.gov A similar principle applies to the this compound pathway, where the relative activities of enzymes like CYP79F1, which produces the aldoxime, and CYP83A1, which consumes it, determine the metabolic flux. nih.govplos.org If CYP79F1 activity is high while CYP83A1 activity is limited, this compound may accumulate.

Table 1: Effects of Genetic Modification on Pathway Intermediates and Products

Organism/SystemGenetic ModificationObserved EffectImplication (Pathway Bottleneck)Reference
Arabidopsis thalianarnt1-1 mutant (null allele in CYP83B1)~2-fold increase in aliphatic glucosinolates.A bottleneck in the indole (B1671886) glucosinolate pathway influences the flux through the aliphatic glucosinolate pathway. nih.gov
Zymomonas mobilis (MEP Pathway)Overexpression of DXP synthase (DXS)Substantial buildup of the downstream intermediate MEcDP.The enzymes IspG and IspH become the primary bottleneck when DXS is overexpressed. nih.gov
Zymomonas mobilis (MEP Pathway)Combined overexpression of DXS and IspGLarge increase in HMBDP, the product of IspG.The enzyme IspH becomes the primary bottleneck when DXS and IspG are overexpressed. nih.gov
Arabidopsis thalianaSelenium (Se) applicationRepression of aminotransferase gene.Blocks the conversion of 5-(4-methylthiobetylhydroxymoyl)-L-cysteine, reducing GS biosynthesis. ashs.org

Role of Regulatory Proteins and Transcription Factors in Aldoxime Accumulation

The accumulation of this compound and its derivatives is not merely a consequence of enzyme kinetics but is actively managed by a hierarchy of regulatory proteins, primarily transcription factors (TFs). wikipedia.orgpsu.edu TFs are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information, effectively turning genes on or off. wikipedia.org In plants, large families of TFs, such as the MYB family, play crucial roles in regulating the biosynthesis of secondary metabolites. mdpi.com

In the context of aliphatic glucosinolate biosynthesis, several key regulatory proteins have been identified:

Cytochrome P450 Enzymes: The enzymes that directly synthesize and metabolize this compound are critical control points. In Brassica juncea, the enzyme BjuB.CYP79F1 catalyzes the conversion of homomethionine to this compound, representing the committed step for this pathway. plos.org The subsequent step is catalyzed by CYP83A1 , which converts the aldoxime into an S-alkylthiohydroximate, channeling it towards the glucosinolate core structure. nih.gov The relative expression and activity levels of these two enzymes directly influence the concentration of this compound.

MYB Transcription Factors: The expression of the aforementioned enzyme-encoding genes is controlled by master regulatory TFs. The R2R3-MYB transcription factor MYB28 has been identified as a key regulator of the genes involved in aliphatic glucosinolate biosynthesis. plos.org Studies in Arabidopsis and B. juncea have shown that knocking out or down-regulating MYB28 leads to a significant reduction in the expression of biosynthetic genes, including CYP79F1 and CYP83A1, resulting in plants with low glucosinolate levels. plos.org This indicates that MYB28 acts as a primary activator for the pathway leading to this compound accumulation. The function of TFs can be modulated through interactions with other proteins, known as coactivators or corepressors, which further fine-tune the transcriptional response. wikipedia.org

The regulatory control exerted by TFs can be highly specific. Different members of a TF family can regulate distinct metabolic pathways or the same pathway in different tissues. uni-bielefeld.de For example, in Arabidopsis, the closely related R2R3-MYB factors MYB11, MYB12, and MYB111 all regulate flavonol biosynthesis but do so in different parts of the seedling, demonstrating spatial control of metabolite accumulation. uni-bielefeld.de A similar complexity likely exists for the regulation of this compound, allowing the plant to control the production of defense compounds in a precise, tissue-specific manner.

Table 2: Key Regulatory Proteins in Aliphatic Glucosinolate Biosynthesis

Protein NameProtein TypeFunctionOrganismReference
BjuB.CYP79F1 Cytochrome P450 EnzymeCatalyzes the conversion of homomethionine to this compound.Brassica juncea plos.org
CYP83A1 Cytochrome P450 EnzymeMetabolizes aliphatic aldoximes (e.g., this compound).Arabidopsis thaliana nih.gov
CYP83B1 Cytochrome P450 EnzymePrimarily metabolizes indole-3-acetaldoxime; its disruption affects aliphatic glucosinolate levels.Arabidopsis thaliana nih.gov
MYB28 R2R3-MYB Transcription FactorActivates the expression of genes in the aliphatic glucosinolate biosynthetic pathway.Arabidopsis thaliana, Brassica juncea plos.org

Ecological and Physiological Functions of 4 Methylthiobutanaldoxime Derived Metabolites

Contribution to Plant Defense Mechanisms Against Biotic Stressors

The conversion of 4-methylthiobutanaldoxime into defense-related compounds is a cornerstone of the plant's protective strategies against a wide array of organisms, from microscopic pathogens to herbivorous insects.

Involvement in Glucosinolate-Myrosinase System as a Constituent of Defense

This compound is a pivotal intermediate in the biosynthesis of aliphatic glucosinolates. nih.gov Amino acid-derived oximes, formed by the action of cytochrome P450 enzymes from the CYP79 family, are positioned at important metabolic crossroads. core.ac.uk Specifically, this compound is derived from the chain-extended amino acid dihomomethionine (B12077338). nih.gov It serves as a direct precursor to the formation of methionine-derived glucosinolates, which are sulfur-containing specialized metabolites characteristic of the Brassicales order. nih.govresearchgate.net

The glucosinolate-myrosinase system is a well-documented chemical defense mechanism. nih.gov Glucosinolates are stored in the cell vacuole, physically separated from the myrosinase enzyme (a thioglucosidase). nih.gov When plant tissue is damaged by herbivore feeding or pathogen invasion, this compartmentalization is disrupted. nih.gov Myrosinase then hydrolyzes the glucosinolates, leading to the formation of a range of biologically active, toxic compounds such as isothiocyanates, nitriles, and thiocyanates. frontiersin.org This system functions as an effective "mustard oil bomb," deterring further attack. nih.gov Therefore, as a direct precursor, this compound is a fundamental constituent of this critical defense system. researchgate.net

Role in Plant Resistance to Pests (e.g., Brown Planthopper) and Pathogens (e.g., Plasmodiophora brassicae)

The defensive compounds derived from this compound play a direct role in conferring resistance to specific pests and pathogens.

Pest Resistance (Brown Planthopper): The brown planthopper (Nilaparvata lugens Stål) is a significant pest of rice, causing damage by sucking phloem sap. mdpi.comicar-nrri.in While rice does not produce glucosinolates, the study of resistance mechanisms provides insight into how plants combat such pests. In resistant rice varieties, genes like Bph14 have been identified, which encode proteins that recognize the insect's invasion and activate defense responses. nih.gov These responses include the deposition of callose in phloem cells to block feeding and the production of trypsin inhibitors. nih.gov In plants that do utilize the glucosinolate system, such as those in the Brassicales order, the breakdown products of glucosinolates derived from this compound act as potent feeding deterrents and toxins to a wide range of herbivores. nih.govwalshmedicalmedia.com The development of resistant crop varieties is considered the most efficient strategy for mitigating BPH infestation. mdpi.com

Pathogen Resistance (Plasmodiophora brassicae): Plasmodiophora brassicae is a soil-borne protist that causes clubroot disease in Brassica crops, leading to the formation of galls on the roots that inhibit water and nutrient uptake. mdpi.com Resistance to clubroot is complex and can be conferred by single or multiple genes, often designated as clubroot resistance (CR) genes. mdpi.complos.org In the model plant Arabidopsis thaliana, the RPB1 gene has been identified as a critical component of the defense response to P. brassicae. nih.gov The defense against this pathogen in Brassica species relies heavily on their characteristic chemical arsenal, including glucosinolates. Upon infection, the activation of the glucosinolate-myrosinase system releases defensive compounds that can inhibit pathogen growth. nih.govfrontiersin.org As this compound is a precursor to the aliphatic glucosinolates found in these plants, it is integral to the biochemical basis of resistance against clubroot disease.

Interactions with Plant Stress Responses

The metabolic pathways originating from this compound are deeply integrated with the plant's broader stress signaling networks, allowing for a coordinated and systemic defense.

Crosstalk with Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR)

Plants possess inducible defense mechanisms that provide long-lasting, broad-spectrum resistance throughout the plant. arccjournals.com Two of the most studied forms are Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).

Systemic Acquired Resistance (SAR): Typically triggered by a localized pathogen infection, SAR provides protection against a wide range of pathogens in distal, uninfected parts of the plant. arccjournals.combayer.com It is characteristically dependent on the signaling molecule salicylic (B10762653) acid (SA) and is associated with the activation of pathogenesis-related (PR) genes. mdpi.comfrontiersin.org

Induced Systemic Resistance (ISR): ISR is often activated by beneficial root-colonizing microbes and also confers broad-spectrum resistance. frontiersin.orgnih.gov In contrast to SAR, the ISR signaling pathway is generally considered to be independent of SA but dependent on the hormones jasmonic acid (JA) and ethylene (B1197577) (ET). bayer.commdpi.com

The breakdown products of glucosinolates, which are synthesized from this compound, can act as signaling molecules or elicitors in these pathways. For instance, herbivore damage and necrotizing pathogens often trigger JA/ET-dependent responses, while biotrophic pathogens are frequently associated with SA-mediated defenses. nih.gov The activation of the Bph14 resistance gene in rice against the brown planthopper, for example, triggers the SA signaling pathway. nih.gov Thus, metabolites derived from this compound can be seen as effector molecules whose production is modulated by and contributes to the complex crosstalk between the SAR and ISR networks, allowing the plant to fine-tune its defense response. nih.gov

Metabolic Reprogramming in Response to Stressors Leading to Aldoxime Pathway Activation

When faced with biotic stress, plants undergo significant metabolic reprogramming, shifting resources from growth-related processes to the synthesis of defense compounds. bohrium.comnih.gov This involves the activation of biosynthetic pathways that produce protective secondary metabolites. mdpi.com

Attack by herbivores or pathogens can induce the expression of genes involved in glucosinolate biosynthesis. nih.govresearchgate.net This leads to an increased flow of metabolites through the aldoxime pathway, boosting the production of precursors like this compound to meet the demand for synthesizing defense compounds. researchgate.net This stress-induced activation is a key adaptive strategy, ensuring that the plant can mount a rapid and robust chemical defense. researchgate.net This reprogramming reflects a systemic response to the threat, allocating the plant's resources to enhance its survival under duress. bohrium.com

Ecological Implications of this compound Derivatives

The production of defensive compounds from this compound has profound ecological consequences. These metabolites, primarily glucosinolates and their hydrolysis products, are a major factor in shaping plant-insect and plant-pathogen interactions. researchgate.netwalshmedicalmedia.com They serve as a direct defense, repelling or poisoning a wide range of generalist herbivores and inhibiting the growth of various pathogens. nih.gov

This chemical defense system influences the structure of ecological communities by determining which organisms can successfully feed on or infect a plant. While deterring generalists, these compounds can also be used as feeding cues or stimulants by specialist herbivores that have evolved mechanisms to detoxify or sequester these chemicals. This dynamic creates intricate co-evolutionary relationships between plants and the organisms that interact with them. Ultimately, the biosynthetic pathway beginning with precursors like this compound is a critical element of the plant's ecological fitness and survival strategy.

Data Tables

Table 1: Key Research Findings on this compound-Derived Metabolites in Plant Defense

Research AreaKey FindingsRelevant OrganismsCitations
Glucosinolate-Myrosinase System This compound is a key intermediate in the biosynthesis of aliphatic glucosinolates, which are part of a potent chemical defense system activated by tissue damage.Brassica spp., Arabidopsis thaliana nih.govnih.govnih.gov
Resistance to Pests Glucosinolate derivatives act as toxins and feeding deterrents to herbivores. Resistance genes in plants often trigger chemical defense pathways.Brown Planthopper (Nilaparvata lugens) nih.govmdpi.comnih.gov
Resistance to Pathogens Glucosinolate derivatives contribute to resistance against pathogens. Resistance involves the activation of defense genes and chemical defenses upon infection.Plasmodiophora brassicae (Clubroot) mdpi.comnih.govfrontiersin.org
Interaction with Systemic Resistance Metabolites derived from this pathway can interact with and are regulated by SA-dependent (SAR) and JA/ET-dependent (ISR) signaling pathways, enabling a systemic defense response.General Plant Systems nih.govmdpi.comfrontiersin.orgnih.gov
Metabolic Reprogramming Biotic stress induces the upregulation of genes in the aldoxime and glucosinolate biosynthetic pathways, diverting resources to defense.Arabidopsis thaliana nih.govnih.govresearchgate.netresearchgate.net

Influence on Herbivore Feeding Behavior and Deterrence

Metabolites derived from this compound are key components of a plant's chemical defense system against insect herbivores. nih.gov The primary defense is orchestrated through the glucosinolate-myrosinase system, often termed the "mustard oil bomb". nih.govpnas.org The precursor, 4-methylsulfinylbutyl glucosinolate (glucoraphanin), is stored separately from the myrosinase enzyme within plant cells. ceplas.eu When plant tissue is damaged by a chewing herbivore, the two components mix, leading to the hydrolysis of the glucosinolate. nih.gov This reaction produces several biologically active compounds, most notably 4-methylsulfinylbutyl isothiocyanate (sulforaphane), a potent deterrent and toxin to many insects. nih.govnih.govplos.org

The effectiveness of these defense compounds is particularly pronounced against generalist herbivores, which have not evolved specific mechanisms to counteract them. researchgate.netfrontiersin.org Research on the generalist herbivore Trichoplusia ni (cabbage looper) demonstrated that increasing concentrations of 4-methylsulfinylbutyl isothiocyanate (4MSOB-ITC) in their diet led to significant reductions in survival and growth rates. nih.govplos.org Furthermore, high concentrations of this isothiocyanate were found to suppress the herbivore's immune system by reducing the number of hemocytes, which are crucial for defending against pathogens and parasites. nih.govnih.gov

Specialist herbivores, which exclusively feed on plants containing glucosinolates, have evolved sophisticated counter-mechanisms to overcome these chemical defenses. pnas.orgmdpi.com For instance, the diamondback moth (Plutella xylostella) possesses a gut enzyme, glucosinolate sulfatase, that modifies glucosinolates into forms that cannot be hydrolyzed by myrosinase, thus preventing the formation of toxic isothiocyanates. mdpi.com Another specialist, the cabbage white butterfly (Pieris rapae), has a protein in its gut that redirects the hydrolysis of glucosinolates to produce less toxic nitriles instead of isothiocyanates. pnas.orgresearchgate.net This metabolic diversion allows them to feed on these plants without suffering the toxic effects. pnas.org Some specialist aphids can even sequester intact glucosinolates from the plant and use them for their own defense against predators. mdpi.com

Role in Plant-Microbe Interactions and Rhizosphere Dynamics

The influence of this compound-derived metabolites extends belowground, shaping the microbial community in the rhizosphere, the soil region directly influenced by root secretions. researchgate.netwiley.com Glucosinolates and their breakdown products are exuded by roots and act as signaling molecules that can either promote or inhibit the growth of specific soil microbes. researchgate.netwiley.com

Recent studies have shown that the composition of the rhizosphere's bacterial and archaeal communities is dependent on the plant's ability to produce both aliphatic (such as 4-methylsulfinylbutyl glucosinolate) and indole (B1671886) glucosinolates. researchgate.netwiley.com The specific breakdown products formed upon hydrolysis are critical. The presence of nitrile-specifier proteins (NSPs) in the roots can shift the breakdown from isothiocyanates to nitriles, and this change has a distinct effect on the microbial community structure. researchgate.netwiley.com This indicates that the plant can actively shape its root microbiome by modulating the type of glucosinolate metabolites it releases. researchgate.netwiley.com For example, in Arabidopsis thaliana, the ability to produce aliphatic glucosinolates was found to affect the alpha-diversity of the rhizosphere's microbial community. researchgate.netwiley.com

The antimicrobial properties of isothiocyanates, such as sulforaphane (B1684495), also play a direct role in defending against soil-borne pathogens. mdpi.comnih.gov Sulforaphane has been shown to inhibit the growth of non-host Pseudomonas bacteria in Arabidopsis. mdpi.com The use of plants rich in glucosinolates, like broccoli, in crop rotation has been observed to alter the soil microbial community, potentially by suppressing pathogenic fungi such as Fusarium and Rhizoctonia solani through the release of isothiocyanates. mdpi.com

Interestingly, these metabolites can also mediate interactions with other organisms in the rhizosphere. For instance, certain glucosinolate breakdown products released by the roots of Brassica napus (rapeseed) have been identified as germination stimulants for the parasitic weed Phelipanche ramosa. nih.gov Specifically, 2-phenylethyl isothiocyanate was found to strongly trigger the germination of the parasite's seeds in the rhizosphere. nih.gov This highlights the complex and sometimes counterproductive roles these chemical signals can play in the plant's immediate environment.

Metabolic Engineering and Synthetic Biology Applications for 4 Methylthiobutanaldoxime Pathways

Strategies for Manipulating Glucosinolate Biosynthesis Through 4-Methylthiobutanaldoxime

The biosynthesis of glucosinolates is a multi-step process that begins with the conversion of amino acids to aldoximes. nih.gov Specifically, this compound is derived from chain-elongated methionine. This initial conversion is a key regulatory step, and manipulating the enzymes involved can significantly alter the profile of downstream glucosinolate products. nih.govgoogle.com

Overexpression or Silencing of Specific Genes (e.g., CYP79F1) to Alter Aldoxime Levels and Downstream Products

The conversion of chain-elongated methionine derivatives into their corresponding aldoximes, such as this compound, is catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.gov In Arabidopsis thaliana, the enzyme CYP79F1 is responsible for converting all chain-elongated methionine derivatives into their respective aldoximes. peerj.com

Strategies to either overexpress or silence the CYP79F1 gene have been shown to be effective in altering the levels of this compound and, consequently, the downstream glucosinolate products. nih.gov By increasing the expression of CYP79F1, the metabolic flux towards this compound can be enhanced, leading to a higher production of aliphatic glucosinolates. Conversely, silencing or knocking out CYP79F1 would be expected to decrease or eliminate the production of these compounds. This approach allows for the targeted modification of a plant's chemical defense profile or the enhancement of specific health-promoting glucosinolates. nih.gov

Further down the pathway, enzymes like CYP83A1 oxidize the aldoximes. peerj.comnih.gov The interplay between CYP79 and CYP83 enzymes is crucial in determining the final glucosinolate profile. nih.gov

GeneFunction in Glucosinolate BiosynthesisEffect of Manipulation
CYP79F1 Catalyzes the conversion of chain-elongated methionine derivatives to aldoximes (e.g., this compound). peerj.comOverexpression: Increased production of aliphatic glucosinolates. Silencing: Decreased or eliminated production of aliphatic glucosinolates. nih.gov
CYP83A1 Oxidizes aliphatic aldoximes into activated aci-nitro compounds. peerj.comnih.govManipulation can alter the flow of intermediates through the pathway.

Directed Evolution and Protein Engineering of Aldoxime-Forming Enzymes for Improved Catalysis

Directed evolution and rational protein design are powerful tools for improving the catalytic properties of enzymes. biocompare.comscispace.com These techniques can be applied to aldoxime-forming enzymes, such as those in the CYP79 family, to enhance their efficiency, alter their substrate specificity, or improve their stability. biocompare.comacs.org

Directed evolution mimics the process of natural selection in a laboratory setting, allowing for the rapid generation and screening of enzyme variants with desired traits. biocompare.comscispace.com This approach does not necessarily require a deep understanding of the enzyme's structure-function relationship. biocompare.com For instance, one could evolve a CYP79 enzyme to have a higher affinity for a specific chain-elongated amino acid, thereby increasing the production of a particular aldoxime and its corresponding glucosinolate.

Rational design, on the other hand, relies on knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations. biocompare.com As the three-dimensional structures of more CYP79 enzymes are elucidated, rational design will become an increasingly viable strategy for engineering these enzymes for improved catalysis in the this compound pathway. Recently, a designer enzyme containing a non-biological boronic acid moiety was created through directed evolution to catalyze oxime formation, showcasing the potential for creating novel biocatalysts. nih.gov

Systems Metabolic Engineering Approaches

Systems metabolic engineering integrates principles of systems biology, synthetic biology, and evolutionary engineering to optimize cellular processes for the production of desired chemicals. frontiersin.org This holistic approach considers the entire cellular system, not just a single pathway, to achieve a more efficient and robust production platform. youtube.com

Rational Design and Optimization of Biosynthetic Pathways in Plant or Microbial Systems

The rational design of biosynthetic pathways involves the careful selection and assembly of genes from various organisms to create a novel or optimized pathway in a host organism, such as a plant or a microbe. tudelft.nl This approach has been successfully used to produce glucosinolates in non-native hosts like Nicotiana benthamiana and the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net

The production of glucosinolates in a microbial host like E. coli or yeast offers several advantages over plant-based systems, including faster growth rates, simpler genetic manipulation, and more controlled production environments. researchgate.netmdpi.com To achieve this, the entire biosynthetic pathway for a specific glucosinolate, including the formation of this compound, must be reconstituted in the microbial host. This involves expressing all the necessary enzymes, from the initial amino acid modification to the final core structure formation. researchgate.netfrontiersin.org

Optimization of these engineered pathways often requires fine-tuning the expression levels of each enzyme to ensure a balanced metabolic flux and prevent the accumulation of toxic intermediates. youtube.com This can be achieved by using promoters of varying strengths to control gene expression. mdpi.com

Modular Pathway Engineering for Enhanced Production of Target Compounds

Modular pathway engineering is a strategy that divides a long biosynthetic pathway into smaller, independent modules. youtube.com Each module can be optimized individually before being combined to create the final, complete pathway. This approach simplifies the process of pathway construction and optimization, making it easier to identify and troubleshoot bottlenecks. acs.org

Advanced Biotechnological Applications and Future Research Directions

The ability to engineer the this compound pathway and downstream glucosinolate production opens up a range of advanced biotechnological applications. These include the development of crops with enhanced resistance to pests and diseases, the production of functional foods with increased levels of health-promoting compounds, and the use of plants and microbes as biofactories for the sustainable production of valuable chemicals. nih.govnih.gov

Future research will likely focus on several key areas:

Discovery and characterization of new enzymes: Identifying and characterizing novel enzymes involved in glucosinolate biosynthesis from a wider range of plant species could provide new tools for metabolic engineering.

Advanced genome editing: The use of CRISPR/Cas9 and other precision genome editing tools will allow for more targeted and efficient manipulation of genes within the this compound pathway. taylorfrancis.comfrontiersin.org

Synthetic biology and microbial chassis development: The development of robust microbial chassis with optimized precursor supply and cellular metabolism will be crucial for the high-level production of glucosinolates and other this compound-derived compounds. mdpi.commdpi.com

Computational modeling: Integrating 'omics' data with computational models will enable more precise predictions of metabolic flux and guide the rational design of engineered pathways. chemrxiv.org

Exploring novel applications: Research into the biological activities of a wider range of glucosinolates and their derivatives could uncover new applications in medicine, agriculture, and industry. mdpi.comfrontiersin.org

By continuing to advance our understanding and ability to manipulate the this compound pathway, metabolic engineering and synthetic biology hold the promise of unlocking the full potential of glucosinolates for a variety of beneficial applications.

Development of Microbial Cell Factories for Glucosinolate Precursor Production

The creation of microbial cell factories, primarily using hosts like Escherichia coli and Saccharomyces cerevisiae, is a promising strategy for the sustainable and scalable production of plant-derived natural products. nih.govmdpi.com While the production of complex flavonoids and terpenes in microbes is well-documented, the principles are directly applicable to producing this compound and other glucosinolate precursors. nih.govfrontiersin.org The goal is to reconstruct the plant biosynthetic pathway in a microbe, converting a simple substrate into the desired high-value chemical. irapa.org

The biosynthesis of this compound in plants like Arabidopsis thaliana begins with chain-elongated methionine derivatives, such as homomethionine. wiley.com This amino acid is then converted to (E)- and (Z)-4-methylthiobutanaldoxime by cytochrome P450 enzymes from the CYP79 family, specifically CYP79F1 and CYP79F2. wiley.com Subsequently, enzymes from the CYP83 family, such as CYP83A1, metabolize the this compound to continue down the glucosinolate pathway. nih.gov

To engineer a microbial host, the following steps would be necessary:

Establish a Substrate Pool: Ensure the microbial host can produce or be fed with the necessary precursor, homomethionine.

Introduce Core Pathway Enzymes: The genes encoding the key plant enzymes, such as CYP79F1 and CYP83A1, must be introduced into the microbial genome. wiley.comnih.gov A significant challenge in this step is the functional expression of plant cytochrome P450 enzymes in bacterial hosts like E. coli, which often requires co-expression of a compatible P450 reductase. frontiersin.org

Optimize Metabolic Flux: Metabolic engineering techniques can be employed to direct the host's metabolism towards the product, minimizing the diversion of precursors to competing pathways and preventing the degradation of the product. nih.gov

This approach bypasses the limitations of agricultural extraction, such as low yields and complex purification processes, offering a controlled and potentially more efficient production platform. nih.govmdpi.com

Table 1: Key Enzymes from Arabidopsis thaliana for Microbial Pathway Reconstruction

EnzymeGeneFunctionSource
Cytochrome P450 F1CYP79F1Converts homomethionine to this compound. wiley.com
Cytochrome P450 F2CYP79F2Converts long-chain methionine derivatives to their corresponding oximes. wiley.com
Cytochrome P450 A1CYP83A1Metabolizes aliphatic oximes, including this compound, in glucosinolate biosynthesis. nih.gov

Genetic Manipulation of Crop Plants for Enhanced Defense or Nutritional Traits

Genetic manipulation of the this compound pathway within crop plants offers a direct route to improving their inherent characteristics. wikipedia.org Glucosinolates and their breakdown products are deeply involved in plant defense systems and contribute to the flavor and nutritional value of Brassica vegetables. wiley.com By using genetic engineering tools like Agrobacterium-mediated transformation or CRISPR/Cas systems, researchers can modify the expression of genes that regulate the production of this compound and its derivatives. nih.govfrontiersin.org

The strategic manipulation of this pathway can lead to several beneficial outcomes:

Enhanced Pest and Pathogen Resistance: Glucosinolates function as natural pesticides. Over-expressing key enzymes in the pathway, such as CYP79F1, could increase the accumulation of specific glucosinolates, thereby bolstering the plant's resistance to herbivores and pathogens. wiley.comnih.gov

Improved Nutritional Value: Some glucosinolate derivatives, like sulforaphane (B1684495) (derived from glucoraphanin (B191350), which is structurally related to glucosinolates from this compound), are recognized for their health benefits. academie-sciences.fr Fine-tuning the expression of pathway genes could increase the concentration of these valuable nutraceutical compounds in food crops.

Alteration of Flavor Profiles: The characteristic pungent or bitter flavors of many cruciferous vegetables are due to glucosinolate hydrolysis products. Suppressing or modifying genes in the pathway could alter these flavor profiles to be more appealing to consumers.

Studies have shown that the expression of genes involved in this pathway, such as the one converting homomethionine into this compound, is responsive to environmental signals, indicating that the pathway is naturally regulated and a viable target for modification. ashs.org The ability to precisely edit, over-express, or suppress multiple genes allows for sophisticated control over the complex biochemical networks governing these traits. frontiersin.orgnih.gov

Table 2: Strategies for Genetic Manipulation of the this compound Pathway in Plants

Target Gene FamilyManipulation StrategyPotential OutcomeRationaleSource
CYP79FOver-expressionIncreased production of aliphatic glucosinolatesBoosts the conversion of chain-elongated methionine derivatives to aldoximes, the first committed step in the pathway. wiley.com
CYP83AOver-expressionEnhanced flux towards glucosinolate core structureIncreases the conversion of this compound to downstream intermediates, preventing bottlenecks. nih.gov
Pathway RegulatorsKnockout/SuppressionAltered glucosinolate profileDisruption of negative regulators or competing pathways can redirect metabolic flux towards desired glucosinolates. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 4-methylthiobutanaldoxime in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation of 4-methylthiobutanal with hydroxylamine under controlled pH and temperature. Characterization requires NMR (¹H, ¹³C) to confirm oxime formation (C=N-OH stretch in IR ~1600–1650 cm⁻¹) and LC-MS for purity assessment. Ensure proper solvent selection (e.g., ethanol/water mixtures) to avoid side reactions. For new batches, cross-validate with reference spectra from databases like PubChem or ChEBI .

Q. How can researchers optimize the stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer : Stability is pH-dependent. Use buffered solutions (pH 6–7) to minimize hydrolysis. Monitor degradation via HPLC at 254 nm, and employ antioxidants (e.g., ascorbic acid) if thioether oxidation is observed. Pre-validation studies should include accelerated stability testing (40°C/75% RH) to identify degradation pathways .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular mass (133.0561 Da for [M+H]⁺). Tandem MS/MS fragmentation patterns (e.g., loss of -SCH₃ or -NHOH) provide structural specificity. X-ray crystallography (if crystalline) or DFT-based computational modeling resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do researchers resolve contradictions in reactivity data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects on tautomer equilibrium (oxime ⇌ nitroso). Use UV-Vis spectroscopy to track tautomer ratios (λmax ~280 nm for nitroso form). Computational studies (e.g., Gaussian at B3LYP/6-31G*) model solvent interactions. Compare experimental and theoretical results to validate hypotheses .

Q. What strategies are employed to investigate the metabolic pathways of this compound in mammalian cell lines?

  • Methodological Answer : Radiolabeled (¹⁴C or ³⁵S) compounds track metabolic fate. Incubate with hepatocyte cultures, extract metabolites via SPE, and analyze via LC-MSⁿ. Identify phase I/II metabolites (e.g., sulfoxidation, glucuronidation) using software tools like MetaboLynx. Cross-reference with cytochrome P450 inhibition assays to map enzymatic pathways .

Q. How can computational chemistry predict the environmental fate of this compound in soil systems?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Molecular dynamics simulations (e.g., GROMACS) model interactions with humic acids. Validate predictions with microcosm experiments analyzing residual concentrations via GC-MS .

Research Design and Data Analysis

Q. What experimental controls are essential when studying this compound’s role in radical scavenging assays?

  • Methodological Answer : Include positive controls (e.g., Trolox for antioxidant activity) and negative controls (solvent-only). Monitor ROS generation via fluorescence probes (e.g., DCFH-DA) in cell-free and cellular systems. Statistical analysis (ANOVA with post-hoc tests) must account for batch variability and auto-oxidation artifacts .

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer : Perform meta-analysis of published IC₅₀ values, noting assay conditions (cell type, exposure time). Replicate key studies under standardized protocols. Use Bland-Altman plots to quantify inter-lab variability. Consider structural analogs as internal benchmarks to calibrate activity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.